molecular formula C11H12NNaO5S B1439789 Sodium 8-ethoxyquinoline-5-sulfonate hydrate CAS No. 80789-76-0

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Cat. No. B1439789
CAS RN: 80789-76-0
M. Wt: 293.27 g/mol
InChI Key: BSVDXMZRSQZXAH-UHFFFAOYSA-M
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Description

Sodium 8-ethoxyquinoline-5-sulfonate hydrate, also known as Actinoquinol Sodium Salt or 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt, is a chemical compound with the molecular formula C11H10NNaO4S . It has a molecular weight of 275.25 g/mol .


Molecular Structure Analysis

The molecular structure of Sodium 8-ethoxyquinoline-5-sulfonate hydrate consists of an 8-ethoxyquinoline core with a sulfonic acid group at the 5-position . The sodium ion is likely associated with the sulfonic acid group, forming an ionic bond .


Physical And Chemical Properties Analysis

Sodium 8-ethoxyquinoline-5-sulfonate hydrate appears as a white to almost white powder or crystal . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

Spectrophotometric and Thermal Studies

Sodium 8-ethoxyquinoline-5-sulfonate hydrate has been utilized in thermal and spectrophotometric studies. For instance, its properties have been analyzed in terms of thermal stability and water of crystallization. Additionally, the ultraviolet and visible absorption spectra of this compound have been measured, and its equilibrium constants have been compared with those of similar reagents (Sekido, Tanaka, & Masuda, 1973).

Organic Acid Separation

In capillary electrophoretic separation, sodium 8-ethoxyquinoline-5-sulfonate hydrate has been used for dynamic control and indirect absorption detection, enabling the rapid separation of small aliphatic organic acids. This methodology offers advantages like high speed, reasonable resolution, and sensitivity, and ease of operation (Chang, Chen, & Lee, 1998).

Corrosion Inhibition

Research has also explored its role in corrosion inhibition. For example, studies have investigated the synergistic effect of 8-hydroxyquinoline and chloride ions in preventing steel corrosion in acidic environments. The results indicated improved inhibition efficiency when used in combination (Tang, Li, Si, Mu, & Liu, 2006).

Fluorescence Studies

The fluorescence properties of cation complexes with sodium 8-ethoxyquinoline-5-sulfonate hydrate have been studied, particularly their lack of fluorescence when combined with transition elements. This research has implications for developing new analytical methods for mixtures of cations (Bishop, 1963).

Silicosis Investigations

In the context of health and safety, sodium 8-ethoxyquinoline-5-sulfonate hydrate has been tested for its capacity to prevent silicosis. Studies involved examining the effects of certain chemicals on liposomes to understand the mechanism of silicosis, where this compound showed potential preventive capabilities (Erdogdu & Hasırcı, 1983).

Complex Formation in Analytical Chemistry

It has also been used in analytical chemistry for the complex formation with metals. For instance, research has been done on the chromogenic reaction of copper with sodium 8-ethoxyquinoline-5-sulfonate, which is significant for the determination of trace amounts of copper in environmental samples (Situ Yi-yi, 2001).

Safety And Hazards

This compound may pose a hazard to the environment, and special attention should be given to its potential effects on aquatic systems . It’s recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

sodium;8-ethoxyquinoline-5-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVDXMZRSQZXAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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